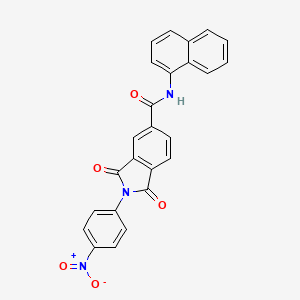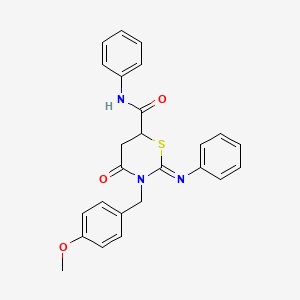
N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized with phthalic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoindole structure can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-2-(4-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-(naphthalen-1-yl)-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C25H15N3O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C25H15N3O5/c29-23(26-22-7-3-5-15-4-1-2-6-19(15)22)16-8-13-20-21(14-16)25(31)27(24(20)30)17-9-11-18(12-10-17)28(32)33/h1-14H,(H,26,29) |
InChI Key |
WWCVMIPXMWNHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11082134.png)
![17-(2-Hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11082139.png)
![Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate](/img/structure/B11082147.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11082152.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B11082156.png)

![4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide](/img/structure/B11082161.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide](/img/structure/B11082162.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide](/img/structure/B11082166.png)
![4-[(3-Oxo-3-phenylpropyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B11082173.png)

![(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11082198.png)
![(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine](/img/structure/B11082206.png)
![3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11082214.png)
